(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be further reacted with ethyl chloroformate to introduce the ethoxy group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a protective group in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid involves its interaction with specific molecular targets. The Boc protecting group helps to prevent unwanted side reactions during chemical synthesis, allowing for selective reactions at other functional groups. In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
Molecular Formula |
C10H19NO5 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2R)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChI Key |
KNBDVSSESAKBJM-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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